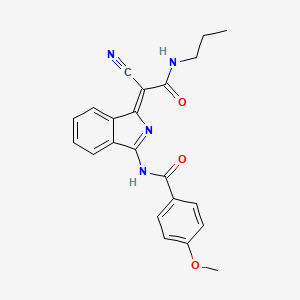
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research studies and providing insights into its pharmacological properties.
Structural Features
The compound is characterized by:
- Isoindole moiety : Contributes to its biological activity.
- Methoxybenzamide group : Enhances solubility and interaction with biological targets.
- Cyano group : Implicated in various biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs). These methods are favored for their efficiency in producing complex molecules. Catalysts such as transition metal complexes can be employed to enhance yields and reaction rates.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antitumor Activity
Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 6.48 μM against breast cancer cell lines like MCF-7 and HCT 116, indicating strong potential for therapeutic applications in oncology .
Antioxidative Activity
The antioxidative properties of related compounds have been explored, revealing that certain derivatives exhibit improved antioxidative capacity compared to standard agents. These findings suggest that the compound may play a role in reducing oxidative stress, which is crucial for cancer prevention and treatment .
Antibacterial Activity
Compounds with structural similarities have also been tested for antibacterial properties, showing moderate to strong activity against various bacterial strains. This highlights the potential of this compound as a candidate for developing new antibacterial agents .
Case Study 1: Antiproliferative Effects
In a recent study, a series of methoxy-substituted benzimidazole derivatives were evaluated for their antiproliferative activity. The most promising derivatives showed selective activity against MCF-7 cells, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . This indicates a potential pathway for further development into effective cancer treatments.
Case Study 2: Structure–Activity Relationship
Research on the structure–activity relationship (SAR) of related compounds emphasizes the importance of specific functional groups in enhancing biological activity. Variations in substituents on the benzimidazole core were shown to influence both antioxidative and antiproliferative activities, suggesting that modifications to this compound could optimize its efficacy .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzoyl-N'-(propylamino)urea | Urea linkage | Antitumor activity |
| 4-methoxy-N-(phenyl)benzamide | Methoxy group | Anti-inflammatory properties |
| Isoindole derivatives | Isoindole core | Antimicrobial activity |
Eigenschaften
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-12-24-22(28)18(13-23)19-16-6-4-5-7-17(16)20(25-19)26-21(27)14-8-10-15(29-2)11-9-14/h4-11H,3,12H2,1-2H3,(H,24,28)(H,25,26,27)/b19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERMAODBFGPVKD-HNENSFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














